molecular formula C12H15BrClNO3S B603357 [(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](oxolan-2-ylmethyl)amine CAS No. 1246821-92-0

[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](oxolan-2-ylmethyl)amine

Cat. No.: B603357
CAS No.: 1246821-92-0
M. Wt: 368.67g/mol
InChI Key: URURNUCVQDBVOZ-UHFFFAOYSA-N
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Description

[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](oxolan-2-ylmethyl)amine is a complex organic compound that belongs to the class of benzenesulfonamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](oxolan-2-ylmethyl)amine typically involves multiple steps, including halogenation, sulfonation, and coupling reactions. One common approach is to start with a suitable aromatic precursor, such as 4-methylbenzenesulfonamide, and introduce the bromine and chlorine atoms through electrophilic aromatic substitution reactions. The tetrahydrofuran ring is then attached via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](oxolan-2-ylmethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the halogen atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](oxolan-2-ylmethyl)amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](oxolan-2-ylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: A simpler analog without the halogen atoms or tetrahydrofuran ring.

    4-methylbenzenesulfonamide: Lacks the bromine and chlorine atoms.

    N-(tetrahydro-2-furanylmethyl)benzenesulfonamide: Similar structure but without the halogen atoms.

Uniqueness

[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](oxolan-2-ylmethyl)amine is unique due to the presence of both bromine and chlorine atoms, as well as the tetrahydrofuran ring

Properties

CAS No.

1246821-92-0

Molecular Formula

C12H15BrClNO3S

Molecular Weight

368.67g/mol

IUPAC Name

2-bromo-5-chloro-4-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C12H15BrClNO3S/c1-8-5-10(13)12(6-11(8)14)19(16,17)15-7-9-3-2-4-18-9/h5-6,9,15H,2-4,7H2,1H3

InChI Key

URURNUCVQDBVOZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)NCC2CCCO2)Br

Origin of Product

United States

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